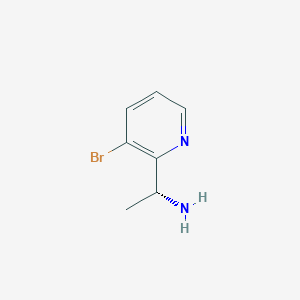
(R)-1-(3-Bromopyridin-2-YL)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3-Bromopyridin-2-YL)ethan-1-amine is an organic compound that belongs to the class of amines and bromopyridines This compound is characterized by the presence of a bromine atom attached to the pyridine ring and an amine group attached to an ethan-1-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromopyridin-2-YL)ethan-1-amine typically involves the bromination of pyridine followed by the introduction of the ethan-1-amine group. One common method is the bromination of 2-aminopyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The resulting 3-bromopyridin-2-amine can then be subjected to reductive amination with an appropriate aldehyde or ketone to introduce the ethan-1-amine group.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Bromopyridin-2-YL)ethan-1-amine may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(3-Bromopyridin-2-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(3-Bromopyridin-2-YL)ethan-1-amine is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine
In medicinal chemistry, ®-1-(3-Bromopyridin-2-YL)ethan-1-amine is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-1-(3-Bromopyridin-2-YL)ethan-1-amine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(3-Chloropyridin-2-YL)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.
®-1-(3-Fluoropyridin-2-YL)ethan-1-amine: Similar structure with a fluorine atom instead of bromine.
®-1-(3-Iodopyridin-2-YL)ethan-1-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness
®-1-(3-Bromopyridin-2-YL)ethan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions.
Propriétés
Formule moléculaire |
C7H9BrN2 |
|---|---|
Poids moléculaire |
201.06 g/mol |
Nom IUPAC |
(1R)-1-(3-bromopyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)7-6(8)3-2-4-10-7/h2-5H,9H2,1H3/t5-/m1/s1 |
Clé InChI |
SVDQMJUOIHNSKT-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=C(C=CC=N1)Br)N |
SMILES canonique |
CC(C1=C(C=CC=N1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


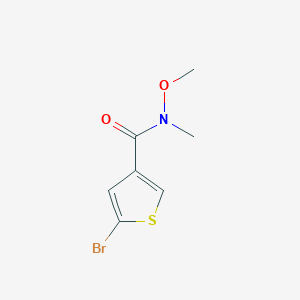
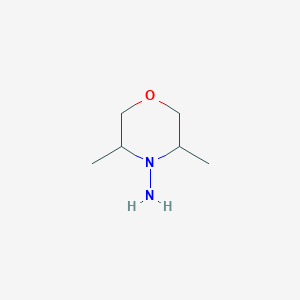
![(3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13032361.png)

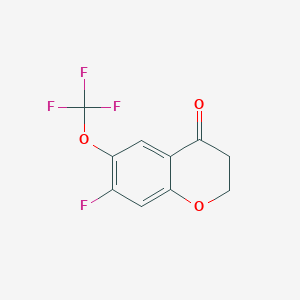





![Tert-butyl 2-but-3-ynyl-2,9-diazaspiro[5.5]undecane-9-carboxylate;oxalic acid](/img/structure/B13032411.png)
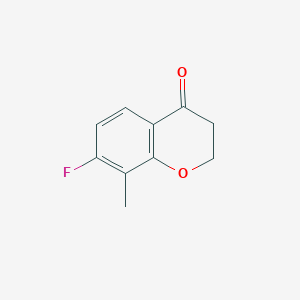
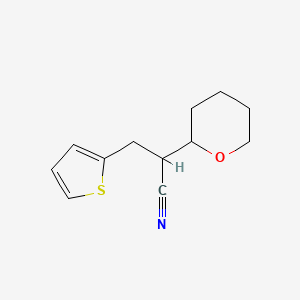
![(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13032420.png)
